NVP-2

Descripción general

Descripción

NVP-2 es un inhibidor selectivo de la quinasa dependiente de ciclina 9 (CDK9) que compite con el ATP. Es conocido por su potente actividad inhibitoria contra CDK9/CycT, con un valor de IC50 de 0.514 nanomolar. This compound también muestra efectos inhibitorios sobre otras quinasas dependientes de ciclinas como CDK1/CycB, CDK2/CycA y CDK16/CycY . Este compuesto se utiliza principalmente en la investigación científica para estudiar la regulación del ciclo celular y la apoptosis.

Aplicaciones Científicas De Investigación

NVP-2 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como una sonda para estudiar la inhibición de quinasas dependientes de ciclinas.

Biología: Investiga el papel de CDK9 en la regulación del ciclo celular y la apoptosis.

Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a las quinasas dependientes de ciclinas.

Mecanismo De Acción

NVP-2 ejerce sus efectos uniéndose competitivamente al sitio activo del ATP de CDK9. Esta unión inhibe la actividad quinasa de CDK9/CycT, lo que lleva a la supresión de la elongación de la transcripción. La inhibición de CDK9 da como resultado la regulación negativa de las proteínas antiapoptóticas, induciendo así la apoptosis en las células cancerosas .

Compuestos similares:

Flavopiridol: Otro inhibidor de CDK9 con una inhibición de quinasa más amplia.

Dinaciclib: Un potente inhibidor de CDK con actividad contra CDK1, CDK2, CDK5 y CDK9.

SNS-032: Inhibidor selectivo de CDK2, CDK7 y CDK9.

Singularidad de this compound: this compound es único debido a su alta selectividad para CDK9 sobre otras quinasas dependientes de ciclinas. Esta selectividad reduce los efectos fuera del objetivo y mejora su potencial como agente terapéutico .

Análisis Bioquímico

Biochemical Properties

NVP-2 plays a crucial role in biochemical reactions by inhibiting CDK9/CycT activity with an IC50 value of 0.51 nmol/L . It exhibits more than 1,000-fold selectivity over other CDKs such as CDK1/CycB, CDK2/CycA, and CDK16/CycY . This compound interacts with the ATP active pocket of the CDK9 protein, competitively binding to it and exerting its inhibitory effects . This interaction disrupts the phosphorylation of RNA polymerase II, leading to the inhibition of transcription elongation and subsequent antitumor effects .

Cellular Effects

This compound has been shown to significantly inhibit the proliferation of leukemia cells such as Jurkat, SKW-3, and SUP-T11, and induce apoptosis in MOLT4 leukemia cells . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. By inhibiting CDK9, this compound disrupts the transcriptional regulation of genes involved in cell cycle progression and survival, leading to reduced cell proliferation and increased apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP active pocket of CDK9, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of RNA polymerase II, which is essential for transcription elongation . As a result, the expression of genes involved in cell cycle progression and survival is downregulated, leading to the inhibition of cell proliferation and induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo settings . Over time, this compound continues to inhibit CDK9 activity, leading to sustained antitumor effects and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK9 activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions and systemic toxicity . Threshold effects have been observed, indicating the importance of optimizing dosage for therapeutic efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, and its metabolites are excreted through the kidneys . This compound affects metabolic flux and metabolite levels by inhibiting CDK9 activity, which in turn influences the transcriptional regulation of genes involved in metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to CDK9 and other cellular components . This compound is able to penetrate cell membranes and reach its target sites within the cell, ensuring its effective inhibition of CDK9 activity .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on CDK9 . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to CDK9 and RNA polymerase II to effectively inhibit transcription elongation . This compound may also undergo post-translational modifications that direct it to specific compartments or organelles within the cell .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de NVP-2 implica un proceso de varios pasos. Los pasos clave incluyen:

- Ciclización de malononitrilo con 1-bromo-2-(2-bromoetoxi)etano.

- Reducción y sustitución nucleofílica con 2-bromo-6-fluoropiridina.

- Reacción de Suzuki-Miyaura con ácido (5-cloro-2-fluoropiridin-4-il)borónico.

- Desprotección de los intermedios protegidos con Boc .

Métodos de producción industrial: el proceso de síntesis está diseñado para ser eficiente, seguro y adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: NVP-2 se somete a diversas reacciones químicas, incluidas:

Reacciones de sustitución: que implican sustitución nucleofílica con intermedios halogenados.

Reacciones de reducción: reducción de grupos nitrilo a aminas.

Reacciones de ciclización: Formación de estructuras cíclicas a partir de precursores lineales.

Reactivos y condiciones comunes:

Reactivos: Malononitrilo, 1-bromo-2-(2-bromoetoxi)etano, 2-bromo-6-fluoropiridina, ácido (5-cloro-2-fluoropiridin-4-il)borónico.

Condiciones: Condiciones de reacción suaves, evitando reactivos agresivos y temperaturas extremas.

Productos principales: El producto principal de estas reacciones es this compound, con alta selectividad y rendimiento .

Comparación Con Compuestos Similares

Flavopiridol: Another CDK9 inhibitor with broader kinase inhibition.

Dinaciclib: A potent CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK9.

Uniqueness of NVP-2: this compound is unique due to its high selectivity for CDK9 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent .

Actividad Biológica

NVP-2 is a highly selective inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription by phosphorylating RNA polymerase II. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in cancer cells.

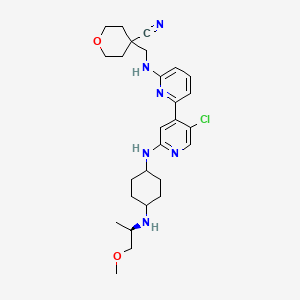

- Chemical Name : 4-[[[5'-Chloro-2'-[[ trans-4-[[(1 R)-2-methoxy-1-methylethyl]amino]cyclohexyl]amino][2,4'-bipyridin]-6-yl]amino]methyl]tetrahydro-2 H-pyran-4-carbonitrile

- Purity : ≥97%

- IC50 : 0.5 nM for CDK9, with selectivity over 468 kinases, including DYRK1B (IC50 = 350 nM) and minimal binding to CDK7 and CDK13 (IC50 > 10 μM) .

This compound functions as an ATP-competitive inhibitor , meaning it competes with ATP for binding to the active site of CDK9. This inhibition leads to the disruption of transcriptional processes, particularly affecting the phosphorylation of RNA polymerase II, which is essential for mRNA elongation .

In Vitro Studies

This compound has shown significant efficacy in various cancer cell lines:

- MOLT4 Cells : this compound inhibited proliferation and induced apoptosis effectively .

- Leukemia Cell Lines : Studies indicated that this compound significantly inhibited the proliferation of leukemia cells such as Jurkat and SUP-T11 .

Case Studies and Research Findings

Recent studies have demonstrated the biological impact of this compound on cancer cells:

- Inhibition of Anti-apoptotic Factors : this compound treatment resulted in decreased levels of anti-apoptotic proteins such as MCL-1 and cFLIP, promoting apoptosis in cancer cells .

- Synergistic Effects : In combination with other therapies, this compound has been shown to enhance the efficacy of treatments targeting Bcl-2 family members in various cancers, including small cell lung cancer (SCLC) .

Selectivity Profile of this compound

| Kinase | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| CDK9 | 0.5 | - |

| DYRK1B | 350 | 700-fold |

| CDK7 | >10,000 | >20,000-fold |

| CDK13 | >10,000 | >20,000-fold |

Summary of Biological Effects

Propiedades

IUPAC Name |

4-[[[6-[5-chloro-2-[[4-[[(2R)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)/t19-,20?,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQVQSXLXAXOPJ-QNGMFEMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of NVP-2?

A1: this compound is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). [, , ]

Q2: What is the role of CDK9 in cells, and how does this compound affect it?

A2: CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which regulates RNA Polymerase II-dependent transcription. By inhibiting CDK9, this compound disrupts transcriptional processes essential for cell growth and survival. [, , ]

Q3: What are the downstream effects of this compound's inhibition of CDK9?

A3: this compound has been shown to suppress key cancer pathways, including MAPK, mTOR, and PI3K signaling. This suppression is achieved by downregulating the expression of crucial genes within these pathways, such as EGFR, KRAS, and BRAF. []

Q4: Does this compound impact the expression of oncogenes like c-MYC and MCL-1?

A4: Unlike its effect in hematologic malignancies, this compound doesn't consistently suppress c-MYC and MCL-1 expression in colorectal cancer models. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C26H33ClN8O2, and its molecular weight is 525.05 g/mol. (Derived from the provided chemical name)

Q6: Is there spectroscopic data available for this compound?

A6: While the provided research abstracts don't delve into detailed spectroscopic data, they highlight that the compound has been successfully synthesized and characterized. [, ]

Q7: Is there information about this compound's compatibility and stability under various conditions?

A7: The provided research primarily focuses on the biological activity of this compound and doesn't provide specific details about its material compatibility or stability under varying conditions.

Q8: What cell lines and models have been used to investigate the efficacy of this compound?

A8: this compound has demonstrated potent antitumor activity in preclinical studies using various models: * Cell lines: Human CRC cell lines, including BRAF-mutant CRC lines. [] * Patient-derived models: Patient-derived organoids (PDOs) and xenografts (PDXs) of various breast cancer subtypes, including those resistant to endocrine therapy and palbociclib. [, ]

Q9: What is the efficacy of this compound in models of endocrine-resistant breast cancer?

A9: this compound has shown effectiveness in long-term estrogen deprived (LTED) breast cancer cells, including those with acquired resistance to palbociclib. This suggests potential for treating advanced, endocrine-resistant breast cancer. []

Q10: What is the effect of combining this compound with other anti-cancer agents?

A10: Synergistic effects have been observed when combining this compound with: * BRAF inhibitors: In BRAF-mutant CRC models, combining this compound with BRAF inhibitors (encorafenib and dabrafenib) led to significantly enhanced growth suppression in vitro and in vivo compared to single agents. [] * Palbociclib: In palbociclib-resistant breast cancer models, combining this compound with palbociclib demonstrated synergistic growth inhibition. []

Q11: Are there known resistance mechanisms to this compound?

A11: While specific resistance mechanisms to this compound are not detailed in the provided abstracts, research highlights the need to further investigate potential resistance pathways, especially considering the frequent development of resistance to PARP inhibitors in BRCA-deficient cancers. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.